molecular formula C13H18N2O B2989672 1-(4-Methylbenzoyl)-4-piperidinamine CAS No. 1158307-50-6; 926259-94-1

1-(4-Methylbenzoyl)-4-piperidinamine

Cat. No.: B2989672
CAS No.: 1158307-50-6; 926259-94-1
M. Wt: 218.3
InChI Key: PPWKONJBHSZRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzoyl)-4-piperidinamine (CAS: CID 16774015) is a piperidine derivative featuring a 4-methylbenzoyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. The SMILES notation is CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N, and its InChIKey is PPWKONJBHSZRBF-UHFFFAOYSA-N . The compound’s structure combines a hydrophobic 4-methylphenyl moiety with a polar amine group, making it a versatile intermediate in medicinal chemistry and drug design. It is commercially available as a hydrochloride salt (Ref: 10-F359792), enhancing its solubility for synthetic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15/h2-5,12H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWKONJBHSZRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926259-94-1
Record name 1-(4-methylbenzoyl)piperidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Benzoyl vs. Benzyl Substituents

  • 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS: 1158497-67-6):

    • Structural Difference : Replaces the 4-methylbenzoyl group with a 4-chlorobenzyl moiety.
    • Impact : The electron-withdrawing chlorine atom increases polarity and may alter binding affinity in biological targets compared to the electron-donating methyl group. This substitution could enhance metabolic stability but reduce lipophilicity .
  • 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine: Structural Difference: Features a fluorobenzyl group and a benzimidazole ring. The benzimidazole core may enhance π-π stacking interactions in enzyme binding pockets .

Substituent Effects on the Aromatic Ring

  • 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea ():

    • Structural Difference : Incorporates a thiourea group with hydroxyethyl substituents.
    • Impact : The thiourea moiety enables hydrogen bonding, influencing crystal packing and solubility. Hydroxyethyl groups increase hydrophilicity, contrasting with the parent compound’s moderate lipophilicity .
  • 4-Methoxybenzoyl Derivatives ():

    • Biological Activity : In pyrrole derivatives, replacing 4-methylbenzoyl with 4-methoxybenzoyl reduced IC₅₀ values from 6–8 μM to inactive ranges (>20 μM).
    • Rationale : The methoxy group’s larger size and electron-donating nature may disrupt optimal binding interactions, highlighting the methyl group’s critical role in maintaining activity .

Piperidine Ring Modifications

  • 1-(5-Methyl-2-thienyl)methyl-4-piperidinamine (CAS: 1092276-45-3):

    • Structural Difference : Substitutes the benzoyl group with a thienylmethyl moiety.
    • Impact : The sulfur-containing thiophene ring alters electronic properties and may enhance bioavailability due to improved metabolic resistance .
  • 4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS: 70261-82-4): Structural Difference: Replaces the piperidine with a methylpiperazine ring.

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